molecular formula C12H15NO2 B1601531 Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate CAS No. 46389-19-9

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B1601531
CAS No.: 46389-19-9
M. Wt: 205.25 g/mol
InChI Key: QLBZGDODJLORLZ-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl ester group attached to the 4-carboxylate position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their presence in various natural products and synthetic compounds, exhibiting a wide range of biological activities.

Mechanism of Action

Target of Action

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class of compounds Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that thiq derivatives can undergo reactions involving the isomerization of an iminium intermediate . This process could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiq derivatives are known to be key fragments of a diverse range of alkaloids and bioactive molecules . These compounds can potentially influence multiple biochemical pathways, leading to their multifarious biological activities.

Pharmacokinetics

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . These properties could potentially influence the compound’s pharmacokinetics and bioavailability.

Result of Action

Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects could potentially be attributed to the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . These conditions could potentially influence the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline ring. The specific conditions for this reaction include the use of acidic catalysts such as hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives, reduced alcohols, and substituted tetrahydroisoquinolines .

Scientific Research Applications

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester group and carboxylate position, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBZGDODJLORLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549854
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46389-19-9
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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